molecular formula C17H23NS B12582214 Thiazole, 4-octyl-2-phenyl- CAS No. 607360-75-8

Thiazole, 4-octyl-2-phenyl-

Cat. No.: B12582214
CAS No.: 607360-75-8
M. Wt: 273.4 g/mol
InChI Key: DMSLTBKZGPQFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole, 4-octyl-2-phenyl- is a heterocyclic organic compound featuring a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For 4-octyl-2-phenyl-thiazole, the specific synthetic route would involve the use of octyl-substituted α-haloketone and phenylthioamide under suitable reaction conditions .

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4-octyl-2-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Thiazole, 4-octyl-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazole, 4-octyl-2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s aromaticity allows it to participate in π-π interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

Thiazole, 4-octyl-2-phenyl- stands out due to its unique substitution pattern, which imparts specific physical and chemical properties. The octyl group increases its hydrophobicity, potentially enhancing its interaction with lipid membranes, while the phenyl group contributes to its aromaticity and stability .

Properties

CAS No.

607360-75-8

Molecular Formula

C17H23NS

Molecular Weight

273.4 g/mol

IUPAC Name

4-octyl-2-phenyl-1,3-thiazole

InChI

InChI=1S/C17H23NS/c1-2-3-4-5-6-10-13-16-14-19-17(18-16)15-11-8-7-9-12-15/h7-9,11-12,14H,2-6,10,13H2,1H3

InChI Key

DMSLTBKZGPQFKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CSC(=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.